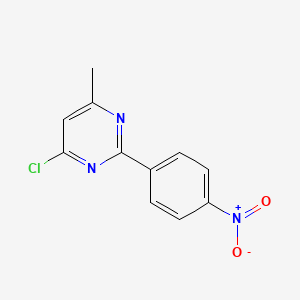

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine

描述

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a 4-nitrophenyl substituent at position 2 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .

属性

IUPAC Name |

4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c1-7-6-10(12)14-11(13-7)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFUKKYCJQOIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine typically involves:

- Construction of the pyrimidine core with appropriate substituents at the 2- and 6-positions.

- Introduction of the 4-chloro substituent by chlorination of a hydroxyl or amino precursor.

- Substitution at the 2-position with a 4-nitrophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.

The key challenge lies in selective chlorination and efficient attachment of the 4-nitrophenyl moiety.

Preparation of 4-Chloro-6-methylpyrimidine Core

A foundational step is the preparation of 4-chloro-6-methylpyrimidine, which serves as the scaffold for further substitution.

- Starting from 4-hydroxy-2,6-dimethylpyrimidine, chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.

- The reaction is typically conducted under reflux overnight to ensure complete conversion.

- The reaction mixture is then quenched with ice-water while maintaining low temperature (0–5°C) to control exothermicity and avoid side reactions.

- The product is extracted with ethyl acetate, washed, dried with anhydrous sodium sulfate, and purified by silica gel chromatography or recrystallization.

Representative Data from Patent CN103012278A:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 4-hydroxy-2,6-dimethylpyrimidine | Methyl acetoacetate, potassium hydroxide, acetamidine hydrochloride, reflux in methanol overnight | Not specified | Yellow cotton-like solid obtained |

| Chlorination | POCl₃ (500 mL), triethylamine (147 g), reflux overnight | 58% (approx.) | White solid product, volatile, low-temp distillation required |

This method yields 4-chloro-2,6-dimethylpyrimidine, which can be further functionalized at the 2-position.

Detailed Synthetic Procedure (Example)

Based on the integration of the above methods, a typical synthesis of this compound could proceed as follows:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-chloro-6-methylpyrimidine | 4-hydroxy-2,6-dimethylpyrimidine + POCl₃ + triethylamine, reflux overnight | 4-chloro-6-methylpyrimidine obtained |

| 2 | Nucleophilic substitution of 2-chloro with 4-nitrophenyl group | 4-chloro-6-methylpyrimidine + 4-nitrophenylboronic acid + Pd catalyst + base, heated at 100°C in DMF | This compound |

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Chlorination + SNAr | Method 2: Chlorination + Pd-Catalyzed Coupling |

|---|---|---|

| Starting Material | 4-hydroxy-2,6-dimethylpyrimidine | 4-chloro-6-methylpyrimidine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Same as Method 1 |

| Base for Chlorination | Triethylamine | Same as Method 1 |

| Substitution Reaction Type | Nucleophilic aromatic substitution | Suzuki or Buchwald–Hartwig cross-coupling |

| Catalyst | None | Pd(PPh₃)₄ or Pd₂(dba)₃ |

| Solvent | DMF, DMSO | DMF, DMSO |

| Reaction Temperature | 80–120°C | 80–120°C |

| Reaction Time | Several hours | Several hours |

| Yield | Moderate (40–60%) | Higher (60–85%) |

| Purification | Extraction, recrystallization, chromatography | Chromatography, recrystallization |

Research Notes and Considerations

- The chlorination step using POCl₃ is exothermic and requires careful temperature control (0–5°C during quenching) to avoid side reactions and degradation.

- The 4-nitrophenyl substituent is electron-withdrawing, which can affect the nucleophilicity and reaction rates in substitution steps.

- Microwave-assisted heating can significantly reduce reaction times without compromising yield or purity.

- The product is often volatile and requires low-temperature vacuum distillation or careful chromatographic purification.

- The choice of catalyst and ligand in cross-coupling reactions can influence the selectivity and yield.

化学反应分析

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and oxidation. For instance, the chloro group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine . Common reagents used in these reactions include palladium catalysts, bases like potassium tert-butoxide, and solvents such as N-methylpyrrolidone . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine typically involves multi-step reactions that can be optimized for yield and purity. The compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that modifications in the pyrimidine structure can lead to enhanced potency against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antiviral and Antimicrobial Activities

The compound's structure suggests potential antiviral and antimicrobial properties. Pyrimidines are known for their role as nucleoside analogs, which can interfere with viral replication processes. This characteristic makes them valuable in developing antiviral drugs .

Fungicides and Herbicides

This compound has been identified as a key intermediate in the synthesis of agricultural chemicals, particularly fungicides like azoxystrobin. The compound's ability to inhibit fungal growth makes it a candidate for developing new fungicidal agents that are effective against resistant strains of pathogens .

Pesticidal Formulations

The versatility of this compound allows it to be incorporated into various pesticidal formulations. Its effectiveness against specific pests can be attributed to its chemical structure, which allows it to interact with biological systems in targeted ways .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthetic pathway for this compound demonstrated a significant increase in yield when using specific reaction conditions involving phosphorus oxychloride as a reagent. This method not only improved the purity of the end product but also reduced environmental impact by minimizing waste .

Case Study 2: Biological Evaluation

In another research effort, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications led to compounds with enhanced cytotoxicity, suggesting pathways for further drug development .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles . This suggests that the compound can act as an electrophile, facilitating the formation of new chemical bonds.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine can be compared to related pyrimidine derivatives, as outlined below:

Substituent Effects on Electronic Properties

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine (CAS 478048-30-5) :

Replacing the nitro group with a methylphenyl substituent () reduces electron-withdrawing effects, leading to higher electron density on the pyrimidine ring. This increases nucleophilic substitution reactivity at the 4-chloro position compared to the nitro-substituted analog .- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: The presence of a 3-nitrophenoxy group () introduces steric hindrance and alters conjugation patterns.

- 6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine: The 4-nitrophenoxy group () enhances solubility in polar solvents due to increased polarity, whereas the 4-nitrophenyl group in the target compound may reduce solubility due to hydrophobic interactions .

Reactivity in Substitution Reactions

4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a) :

In , the 4-chloro group undergoes nucleophilic substitution with amines to yield analogs with modified bioactivity. The para-nitro group in the target compound may slow substitution kinetics due to steric and electronic effects compared to pyrazole-substituted derivatives .4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2) :

The methylthio group () is a better leaving group than chloro, enabling faster substitution reactions. However, the nitro group in the target compound may stabilize transition states in SNAr reactions via resonance .

Spectral and Analytical Data

Note: Direct spectral data for the target compound are absent in the evidence, but nitro-substituted analogs (e.g., 4c in ) exhibit diagnostic $ ^1H $-NMR shifts (8.15–8.26 ppm) for para-nitroaryl protons and $ ^{13}C $-NMR signals near 150 ppm for nitro-associated carbons .

生物活性

4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyrimidine ring substituted with a chlorine atom, a methyl group, and a 4-nitrophenyl group, has been investigated for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapies, and anti-inflammatory treatments.

- Molecular Formula : C11H8ClN3O2

- Molecular Weight : 249.65 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the nitrophenyl group enhances its binding affinity to specific targets involved in disease pathways, potentially modulating their activity. This interaction is crucial for its anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of pyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against HeLa and MCF-7 cell lines, indicating their potential as anticancer agents. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Pyrimidine derivatives exhibit notable antimicrobial activities against a range of pathogens. Studies have shown that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria effectively. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays measuring inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Compounds related to this compound have shown promising results in suppressing COX-2 activity, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyrimidine derivatives, this compound was tested alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutic agents .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar pyrimidine compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that these compounds possessed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .

常见问题

Q. What are the key considerations for synthesizing 4-Chloro-6-methyl-2-(4-nitrophenyl)pyrimidine with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions and intermediates. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the 4-nitrophenyl group. Critical steps include:

- Purification: Use column chromatography (silica gel, CHCl₃/CH₃OH 10:1) to isolate intermediates, monitored by TLC (Rf ~0.58) .

- Side Reactions: Minimize dehalogenation by maintaining anhydrous conditions and avoiding excessive heating.

- Stoichiometry: Optimize molar ratios of chloropyrimidine precursors and nitroaryl boronic acids to suppress dimerization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be analyzed?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR: Confirm substitution patterns. Key signals include methyl protons (δ ~2.5 ppm) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.5 ppm). ¹³C NMR identifies the nitrophenyl quaternary carbon (δ ~148 ppm) .

- FTIR/FT-Raman: Detect functional groups (C-Cl stretch at ~750 cm⁻¹; NO₂ asymmetric/symmetric vibrations at 1350–1520 cm⁻¹) .

- X-ray Crystallography: Resolve molecular geometry, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), which influence electronic properties .

Q. How does the nitro group at the 2-position influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The nitro group enhances electrophilicity at C4 and C6 via resonance and inductive effects. Key experimental strategies:

- Kinetic Studies: Compare reaction rates with non-nitrated analogs using amines or alkoxides as nucleophiles.

- Hammett Analysis: The nitro group’s σpara value (1.27) predicts accelerated SNAr reactivity.

- Regioselectivity: Computational modeling (DFT) identifies C4 as the preferred site for substitution due to lower activation energy .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in functionalizing this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311++G** to model transition states and Fukui indices. For example, C4 exhibits higher electrophilicity (Fukui f⁻ = 0.15) than C6 (f⁻ = 0.09), guiding nucleophile selection .

- Solvent Modeling: Apply polarizable continuum models (PCM) to simulate solvent effects. Polar aprotic solvents (e.g., DMF) stabilize charge separation in transition states, improving substitution yields .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Crystallographic Validation: Compare X-ray-derived bond lengths (e.g., C-Cl = 1.73 Å) with DFT-optimized geometries to identify discrepancies caused by crystal packing .

- Dynamic NMR: Detect conformational flexibility (e.g., hindered rotation of the nitrophenyl group) via variable-temperature ¹H NMR.

- Solid-State IR: Identify intermolecular hydrogen bonds (e.g., N–H⋯O) that shift vibrational frequencies compared to gas-phase calculations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent Effects: Replace the methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on enzyme binding.

- Electron-Withdrawing Groups: Introduce fluorine at the 4-nitrophenyl para-position to modulate π-π stacking with target proteins.

- Docking Simulations: Use AutoDock Vina to predict binding affinities of derivatives to kinase domains. For example, a trifluoromethyl analog shows improved hydrophobic interactions (ΔG = −9.2 kcal/mol) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The chloro group’s half-life (t₁/₂ > 24 h) indicates resistance to hydrolysis.

- Oxidative Stress Tests: Expose to H₂O₂ (1 mM) and analyze by LC-MS for oxidized products (e.g., sulfoxide derivatives).

- Metabolic Profiling: Use liver microsomes to identify CYP450-mediated metabolites (e.g., demethylation at C6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。